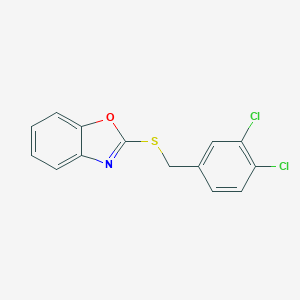![molecular formula C12H16ClN3O2 B427779 (2-クロロ-3-ピリジニル)[4-(2-ヒドロキシエチル)-1-ピペラジニル]メタノン CAS No. 444791-56-4](/img/structure/B427779.png)
(2-クロロ-3-ピリジニル)[4-(2-ヒドロキシエチル)-1-ピペラジニル]メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a piperazine ring substituted with a hydroxyethyl group
科学的研究の応用
(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
A structurally similar compound, (2-chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of loxl2 . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling and fibrosis .
Mode of Action
It’s plausible that it may interact with its target in a similar manner to other loxl2 inhibitors, by binding to the active site of the enzyme and preventing it from catalyzing its substrate .
Biochemical Pathways
The compound may potentially affect the biochemical pathways involving LOXL2. This enzyme plays a key role in the lysyl oxidase pathway, which is responsible for the crosslinking of collagen and elastin in the extracellular matrix. Inhibition of LOXL2 could disrupt this pathway, affecting tissue remodeling and potentially reducing fibrosis .
Result of Action
The molecular and cellular effects of the compound’s action would likely be related to its potential inhibition of LOXL2. This could result in a decrease in collagen and elastin crosslinking, potentially affecting tissue stiffness and remodeling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as some compounds are more stable or active at certain pH levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-(2-hydroxyethyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification steps, and optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyethyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Regeneration of the hydroxyethyl group.
Substitution: Formation of various substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
2-Chloro-3-hydroxypyridine: Shares the pyridine ring with a chlorine substituent.
4-(2-Hydroxyethyl)piperazine: Contains the piperazine ring with a hydroxyethyl group.
Uniqueness
(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone is unique due to the combination of its structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
(2-chloropyridin-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c13-11-10(2-1-3-14-11)12(18)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNACZUSUOTVJQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169726 |
Source


|
| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444791-56-4 |
Source


|
| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444791-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)



![Ethanone, 2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-1-(4-chlorophenyl)-](/img/structure/B427712.png)

![2-[(1-phenyl-1H-tetraazol-5-yl)amino]ethanol](/img/structure/B427715.png)
![1-(4-Chlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B427716.png)



